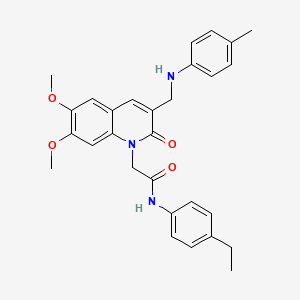

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

CAS No.: 894551-67-8

Cat. No.: VC7687571

Molecular Formula: C29H31N3O4

Molecular Weight: 485.584

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894551-67-8 |

|---|---|

| Molecular Formula | C29H31N3O4 |

| Molecular Weight | 485.584 |

| IUPAC Name | 2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |

| Standard InChI | InChI=1S/C29H31N3O4/c1-5-20-8-12-24(13-9-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-10-6-19(2)7-11-23/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) |

| Standard InChI Key | XAEGIFRXINLPGS-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=C(C=C4)C)OC)OC |

Introduction

The compound 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule belonging to the quinoline family. It features a quinoline core, dimethoxy groups, a p-tolylamino moiety, and an acetamide group, making it of significant interest in various scientific fields due to its potential biological and chemical properties.

Synthesis

The synthesis of 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves multiple synthetic steps, including:

-

Methylation Reactions: Introduction of dimethoxy groups using reagents like dimethyl sulfate or methyl iodide.

-

Attachment of p-Tolylamino Moiety: This involves forming a bond between the quinoline core and the p-tolylamino group.

-

Acetamide Formation: The final step involves attaching the acetamide group to the quinoline core.

These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Applications

-

Pharmaceutical Research: The compound's unique structure suggests potential applications in medicinal chemistry and pharmaceutical development.

-

Biological Studies: It may serve as a model for studying interactions with biological targets, offering insights into mechanisms of action for similar compounds.

Data Table: Comparison of Similar Quinoline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume